molecular formula C12H15N3 B11727914 N-Benzyl-1,5-dimethyl-1H-pyrazol-3-amine

N-Benzyl-1,5-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11727914
M. Wt: 201.27 g/mol
InChI Key: SQENLXNMTQXXRB-UHFFFAOYSA-N
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Description

N-Benzyl-1,5-dimethyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1,5-dimethyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of benzyl hydrazine with 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde under acidic or basic conditions. The reaction can be carried out in solvents like ethanol or methanol, and the product is usually purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1,5-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Various substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of N-Benzyl-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-1,5-dimethyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its benzyl group enhances its ability to interact with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-benzyl-1,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C12H15N3/c1-10-8-12(14-15(10)2)13-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,13,14)

InChI Key

SQENLXNMTQXXRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=CC=CC=C2

Origin of Product

United States

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